1-Aminocyclobutane-1-carboxamide hydrochloride

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Researchers using cyclobutane scaffolds for SAR or synthesis need precise stoichiometry and reliable reactivity. The free base form introduces variability; this hydrochloride salt (MW 150.61) ensures superior aqueous solubility, stability, and accurate formulation. - Enhanced Handling: ~32% MW difference from free base impacts stoichiometric calculations. Salt form provides consistency. - Validated Scaffold: Ideal for use as an inert control or building block in NMDA receptor studies where activity is sensitive to substitution patterns. - Supply Reliability: Specified at 97% purity, minimizing impurity-driven variability in preclinical synthesis.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 190004-62-7
Cat. No. B1378851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclobutane-1-carboxamide hydrochloride
CAS190004-62-7
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)N)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H
InChIKeyYGDKGCVBVQCGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


1-Aminocyclobutane-1-carboxamide hydrochloride (CAS 190004-62-7), a hydrochloride salt with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol [1], is a synthetic organic compound belonging to the cyclobutane carboxamide class. It serves as a versatile small molecule scaffold, notable for its strained four-membered cyclobutane ring bearing both an amino group and a carboxamide group at the 1-position, which imparts distinct reactivity and structural rigidity . The compound is commercially supplied as a solid, typically at purities of 95-97% , for research use only.

Structural Feature

Strained cyclobutane ring with 1,1-amino-carboxamide motif

Salt Form

Hydrochloride salt enables water solubility and ease of handling

Functional Handles

Free amine and carboxamide groups for derivatization

Procurement Risks from Unvalidated Substitution


Direct substitution of 1-Aminocyclobutane-1-carboxamide hydrochloride with other cyclobutane carboxamide derivatives or its free base (CAS 587829-74-1) carries significant risk. While the cyclobutane carboxamide class is broadly associated with potential NMDA receptor modulation [1], specific derivatives exhibit highly divergent activities; for example, certain 3-substituted 1-aminocyclobutane-1-carboxylic acids are potent and selective NMDA antagonists, whereas others are not, underscoring that activity is exquisitely sensitive to the substitution pattern and stereochemistry [1]. The hydrochloride salt form (MW 150.61) provides enhanced aqueous solubility and solid-state stability compared to the free base (MW 114.15), directly impacting formulation and handling . Furthermore, the compound's primary applications are as a versatile chemical scaffold , where even minor structural modifications (e.g., N-methylation or ring substitution) can drastically alter its suitability as a building block for specific synthetic pathways. Therefore, generic substitution without rigorous analytical validation is likely to compromise experimental reproducibility and synthetic outcomes.

Target Compound

Hydrochloride salt with defined higher molecular weight

Free Base Alternative

Lower molecular weight and limited aqueous solubility may alter reaction stoichiometry and medium compatibility

Target Compound

Simple unsubstituted cyclobutane scaffold, no reported NMDA antagonism

3-Substituted Derivatives

Reported potent NMDA receptor antagonists; substitution pattern profoundly changes biological activity and application

Target Compound

Scaffold identity conserved, purity varies by supplier (95-97%)

Lower-Purity Batches

Impurity profiles may differ, potentially affecting catalyst performance or assay reproducibility

Comparative Evidence Guide


Molecular Weight and Salt Form vs. Free Base

1-Aminocyclobutane-1-carboxamide hydrochloride (CAS 190004-62-7) exhibits a distinct molecular weight of 150.61 g/mol, which is approximately 32% higher than that of its free base analog, 1-aminocyclobutane-1-carboxamide (CAS 587829-74-1), which has a molecular weight of 114.15 g/mol . This difference is a direct consequence of the hydrochloride salt formation.

MW Difference
Head-to-head
150.61 g/molvs114.15 g/mol+36.46 g/mol (31.9% higher)

Critical for accurate stoichiometric calculations

Analytical identification via mass spectrometry

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Solid-State Handling and Solubility Impact

The hydrochloride salt (CAS 190004-62-7) is a white crystalline powder that is soluble in water, as is characteristic of many amine salts . In contrast, its free base counterpart (CAS 587829-74-1) lacks the ionic character conferred by the hydrochloride and is expected to have substantially lower aqueous solubility, a common trait of uncharged, lipophilic amines.

Solubility Profile
Cross-study
Water-soluble crystalline powdervsLower aqueous solubility expected (free base)

Facilitates aqueous reactions and purification

Supplier-reported physical form; experimental solubility data limited

Formulation Science Process Chemistry High-Throughput Experimentation

Core Scaffold vs. 3-Substituted NMDA Antagonists

While 1-Aminocyclobutane-1-carboxamide hydrochloride is a simple, unsubstituted cyclobutane carboxamide scaffold [1], related 3-substituted 1-aminocyclobutane-1-carboxylic acids have been characterized as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. For instance, compounds 4b, 24, 35, and 40 from the study by Gaoni et al. exhibited greater potency than the standard antagonist D-AP5 in neonatal rat motoneuron assays [2]. The simple scaffold of the target compound lacks the 3-substituent (e.g., 2'-carboxyethyl or 2'-phosphonoethyl) critical for this specific NMDA antagonist activity [2].

Receptor Activity
Class-level
Not a reported NMDA antagonist; lacks critical 3-substituent

Acts as inert building block, not bioactive probe

3-substituted analogs show reported NMDA antagonism; avoid activity misassignment

Neuroscience Receptor Pharmacology Drug Discovery

Purity Specifications as a Key Differentiator for Reproducible Synthesis

The commercially supplied purity of 1-Aminocyclobutane-1-carboxamide hydrochloride varies among vendors, with reported specifications of 95% and 97% . This 2% difference in purity can be a critical factor in sensitive applications where the presence of unidentified impurities could inhibit catalysts, interfere with biological assays, or lead to inconsistent reaction yields.

Purity Variation
Data to verify
97% vs 95%
2% absolute difference

Higher purity may reduce impurity-driven variability

Supplier specifications; analytical method not disclosed

Analytical Chemistry Synthetic Chemistry Quality Control

Recommended Application Scenarios


Versatile Building Block for Cyclobutane Scaffolds

The compound's primary utility is as a synthetic building block for creating more complex, cyclobutane-containing molecules. Its free amino and carboxamide functional groups provide handles for further derivatization [1]. The hydrochloride salt form ensures good solubility in aqueous reaction media, which is often advantageous for amide bond formations and other bioconjugation reactions .

Inert Scaffold in Biological Assays

Given the lack of potent NMDA receptor antagonism [1], the compound is well-suited as a negative control or an inert scaffold in biological assays where a cyclobutane ring is required without strong receptor activity. This is particularly relevant when investigating the structure-activity relationships (SAR) of 3-substituted cyclobutane amino acid derivatives that exhibit NMDA receptor modulation [1].

Process Chemistry Requiring Precise Stoichiometry

The ~32% molecular weight difference from the free base [1] necessitates careful selection of the salt form for precise stoichiometric calculations. For applications demanding high reproducibility, such as GMP-like synthesis for pre-clinical studies, procuring the compound with a specified purity of 97% is recommended to minimize impurity-driven variability .

Application
Selection Property
Validation Focus
Cyclobutane scaffold synthesis
Hydrochloride salt solubility in aqueous media
Amide bond formation and bioconjugation efficiency
Inert scaffold for SAR studies
Absence of strong NMDA receptor antagonism
Baseline response in receptor activity assays
High-reproducibility synthesis
Defined purity specification (97%)
Impurity profiling and catalyst compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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